gamma-Coniceine

Übersicht

Beschreibung

Gamma-Coniceine is a naturally occurring alkaloid found predominantly in the plant poison hemlock (Conium maculatum). It is a precursor to the more well-known alkaloid coniine. This compound is a piperidine alkaloid and is known for its toxic properties, which have been historically significant due to its presence in poison hemlock, famously used in the execution of Socrates .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Gamma-Coniceine is synthesized in plants through a series of biochemical reactions. The biosynthesis begins with the formation of a polyketoacid from eight acetate units. This polyketoacid undergoes cyclization through an aminotransferase enzyme, forming this compound via reduction by an NADPH-dependent reductase .

Industrial Production Methods

Industrial production of this compound is not common due to its toxicity and limited applications. it can be synthesized in the laboratory through chemical methods involving the cyclization of appropriate precursors under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Gamma-Coniceine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form coniine.

Reduction: It can be reduced to form other piperidine derivatives.

Substitution: this compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.

Major Products

Oxidation: Coniine is a major product formed from the oxidation of this compound.

Reduction: Various piperidine derivatives can be formed.

Substitution: Substituted piperidines are the major products.

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Gamma-coniceine is primarily studied for its neurotoxic properties, acting as an antagonist to nicotinic acetylcholine receptors. This mechanism leads to inhibition of neurotransmission, which can result in severe respiratory paralysis and death if ingested in sufficient quantities. However, there is growing interest in its potential medicinal applications:

- Pain Management : Due to its structural similarity to other alkaloids, this compound may offer insights into developing non-addictive pain management therapies.

- Neuropharmacology : Research indicates that this compound exhibits significant biological activity, potentially serving as a model compound for studying neurotoxic mechanisms and receptor interactions .

Toxicological Studies

The toxicological profile of this compound has been extensively researched, particularly in comparison to other piperidine alkaloids such as coniine and N-methylconiine. Key findings include:

- Relative Potency : Studies have shown that this compound is a more potent agonist than the enantiomers of N-methylconiine. In vivo bioassays indicated lethal doses of this compound at approximately 4.4 mg/kg, compared to 16.1 mg/kg for (-)-N-methylconiine .

- Mechanism of Action : this compound's action as a nicotinic acetylcholine receptor antagonist highlights its potential risks and underscores the need for careful handling in research settings .

Biosynthesis Pathways

Understanding the biosynthesis of this compound provides insights into its production and potential modifications for therapeutic uses:

- Biosynthetic Route : The conversion of butyryl-CoA and malonyl-CoA into this compound involves several enzymatic steps, including transamination reactions that incorporate nitrogen from l-alanine .

- Enzymatic Pathways : Recent studies have identified key enzymes involved in the biosynthetic pathway, such as polyketide synthase and NADPH-dependent this compound reductase, which facilitate the transformation of this compound into coniine .

Comparative Analysis with Related Alkaloids

To better understand the unique properties of this compound, a comparative analysis with related compounds is essential:

| Compound | Structure Type | Biological Activity | Source |

|---|---|---|---|

| This compound | Bicyclic Alkaloid | Neurotoxin; antagonist of nicotinic receptors | Poison Hemlock |

| Coniine | Bicyclic Alkaloid | Neurotoxin; antagonist of nicotinic receptors | Poison Hemlock |

| N-Methylconiine | Bicyclic Alkaloid | Similar neurotoxic effects | Poison Hemlock |

| Anabasine | Bicyclic Alkaloid | Nicotinic receptor agonist | Tobacco plants |

| Nicotine | Pyridine Alkaloid | Stimulant; agonist at nicotinic receptors | Tobacco plants |

This table illustrates the similarities and differences in biological activities among these compounds, emphasizing this compound's role as a precursor in the biosynthesis of more potent neurotoxins.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- A study comparing the toxicities of various piperidine alkaloids found that this compound exhibited higher potency than its counterparts, indicating significant implications for both ecological studies and public health .

- Investigations into the biosynthetic pathways have provided foundational knowledge that could lead to biotechnological applications in producing safer derivatives or analogs for therapeutic use .

Wirkmechanismus

Gamma-Coniceine exerts its effects by interacting with the central nervous system. It acts as a nicotinic acetylcholine receptor antagonist, leading to the inhibition of neurotransmission. This results in symptoms such as muscle paralysis and respiratory failure, which can be fatal .

Vergleich Mit ähnlichen Verbindungen

Gamma-Coniceine is similar to other piperidine alkaloids such as coniine, conhydrine, and pseudoconhydrine. it is unique due to its role as a precursor in the biosynthesis of coniine. Unlike coniine, which is more widely studied and known for its historical significance, this compound is primarily of interest in biochemical and toxicological research .

List of Similar Compounds

- Coniine

- Conhydrine

- Pseudoconhydrine

Biologische Aktivität

Gamma-coniceine is a naturally occurring bicyclic alkaloid primarily found in Conium maculatum (poison hemlock). This compound is notable for its role in the biosynthesis of coniine, another toxic alkaloid, and exhibits significant biological activity, particularly as a neurotoxin. This article explores the biological activities, mechanisms of action, and potential applications of this compound, supported by research findings and case studies.

Chemical Structure and Biosynthesis

This compound belongs to the piperidine alkaloids and is characterized by a nitrogen-containing ring structure. Its biosynthesis involves several enzymatic steps, beginning with the formation of a polyketide precursor from butyryl-CoA and malonyl-CoA. The final steps involve reduction by NADPH-dependent this compound reductase to yield coniine from this compound .

Neurotoxicity

This compound acts primarily as a neurotoxin. It inhibits nicotinic acetylcholine receptors (nAChRs), leading to disrupted neurotransmission. This inhibition can result in severe respiratory paralysis and potentially fatal outcomes if ingested in significant amounts .

Toxicity Comparison Table

| Compound | Type | Potency (mg/kg) | Mechanism of Action |

|---|---|---|---|

| This compound | Bicyclic Alkaloid | 4.4 | Agonist of nAChRs |

| N-Methylconiine | Bicyclic Alkaloid | 16.1 | Agonist of nAChRs |

| Coniine | Bicyclic Alkaloid | 19.2 | Agonist of nAChRs |

The relative potencies indicate that this compound is a more potent agonist than its structural analogs, suggesting a higher risk for toxicity in cases of exposure .

Clinical Case Studies

Recent studies have documented cases of poisoning due to ingestion of C. maculatum, where this compound was implicated. In one study, patients exhibited severe symptoms including respiratory failure, necessitating intensive care management with atropine administration to counteract muscarinic and nicotinic symptoms .

Case Study Summary

- Patient A : Severe poisoning with pH 7.03; treated with atropine.

- Patient B : Moderate symptoms with pH 7.37; stabilized after ICU treatment.

Arterial Blood Gas Analysis Table

| Day | Patient A (Severe) | Patient B (Moderate) |

|---|---|---|

| Day 1 | pH 7.03 | pH 7.37 |

| Day 2 | pH 7.32 | pH 7.40 |

These cases highlight the clinical implications of this compound toxicity and the need for prompt medical intervention.

Pharmacological Implications

Despite its toxic properties, there is growing interest in exploring this compound for potential medicinal applications, particularly in pain management without addictive side effects. Its structural similarity to other therapeutic alkaloids may provide insights into developing new analgesics .

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying gamma-Coniceine in plant extracts, and how do their sensitivities compare?

this compound, a toxic piperidine alkaloid, is commonly analyzed via thin-layer chromatography (TLC) for rapid screening , high-performance liquid chromatography (HPLC) for precision, or gas chromatography-mass spectrometry (GC-MS) for structural confirmation. Method validation should include limits of detection (LOD), quantification (LOQ), and recovery rates. For example, TLC methods require optimization of mobile phases and visualization reagents, while HPLC/GC-MS demand column selection and ionization parameters. A comparative table is provided below:

| Method | LOD (μg/mL) | LOQ (μg/mL) | Key Advantages | Limitations |

|---|---|---|---|---|

| TLC | 0.5 | 1.5 | Low cost, rapid | Semi-quantitative |

| HPLC | 0.1 | 0.3 | High accuracy | Expensive instrumentation |

| GC-MS | 0.05 | 0.15 | Structural confirmation | Requires derivatization |

Q. How can researchers mitigate variability in this compound content across plant samples?

Variability arises from factors like plant age, environmental conditions, and extraction protocols. Standardize sampling by collecting mature foliage from consistent geographical regions . Use homogenized plant material and validate extraction efficiency via spiked recovery experiments. Statistical tools (e.g., ANOVA) can identify significant variability sources, while mixed-effects models account for nested variables like seasonal changes .

Q. What biosynthetic pathways produce this compound in Conium maculatum, and how are they experimentally traced?

this compound is derived from lysine decarboxylation via cadaverine intermediates. Isotopic labeling (e.g., -lysine) and enzyme inhibition assays can map pathway steps. Transcriptomic analysis of Conium tissues identifies upregulated genes (e.g., lysine decarboxylase), while LC-MS monitors intermediate metabolites .

Advanced Research Questions

Q. How can in-silico predictions of this compound’s bioactivity (e.g., protease inhibition) be reconciled with in vitro contradictions?

Discrepancies often stem from differences in binding site flexibility or solvent effects in simulations. Cross-validate docking results (e.g., AutoDock, Schrödinger) with molecular dynamics simulations to assess protein-ligand stability . Experimentally, use surface plasmon resonance (SPR) to measure binding kinetics and compare with computational values. Address false positives via orthogonal assays (e.g., fluorescence polarization) .

Q. What experimental designs optimize the study of this compound’s neurotoxic mechanisms in model organisms?

Employ dose-response studies in Caenorhabditis elegans or zebrafish larvae to quantify nicotinic acetylcholine receptor (nAChR) inhibition. Use CRISPR-edited models to isolate receptor subtypes. Controls should include coniine (a structural analog) and receptor antagonists (e.g., α-bungarotoxin). Confocal imaging can localize fluorescently tagged this compound in neural tissues .

Q. How should researchers design metabolomic studies to distinguish this compound from co-occurring alkaloids in complex matrices?

Untargeted metabolomics via ultra-HPLC coupled with high-resolution MS (UHPLC-HRMS) enables peak differentiation. Apply multivariate analysis (e.g., PCA, OPLS-DA) to cluster this compound-specific ions. Validate findings with synthetic standards and MS/MS fragmentation libraries. For plant matrices, solid-phase extraction (SPE) reduces interference from phenolic compounds .

Q. Methodological Challenges & Contradictions

Q. How can conflicting data on this compound’s stability under varying pH conditions be resolved?

Stability studies should replicate physiological (pH 7.4) and extraction (pH 2–10) conditions. Use kinetic modeling to calculate degradation rates and identify hydrolysis products via LC-MS. Contradictions may arise from UV detection limits in older studies; modern HRMS improves accuracy. Report buffer compositions and temperature controls to enable replication .

Q. What statistical approaches address low reproducibility in this compound’s cytotoxicity assays?

Low reproducibility often stems from cell line heterogeneity or inconsistent compound purity. Use standardized cell lines (e.g., ATCC-certified SH-SY5Y) and verify this compound purity via NMR (>95%). Apply Bayesian statistics to model assay variability or use multi-laboratory collaborative trials to assess inter-lab precision .

Q. Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is a neurotoxin; use fume hoods, double-gloving, and respiratory protection during extraction. Decontaminate spills with 10% acetic acid. Institutional biosafety committees must approve protocols, and LC-MS waste should be neutralized before disposal .

Eigenschaften

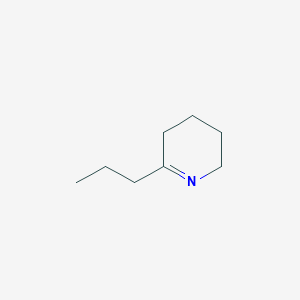

IUPAC Name |

6-propyl-2,3,4,5-tetrahydropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-5-8-6-3-4-7-9-8/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSOVRNZJIENNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166872 | |

| Record name | gamma-Coniceine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1604-01-9 | |

| Record name | 2,3,4,5-Tetrahydro-6-propylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1604-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Coniceine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001604019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Coniceine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-CONICEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHK73QLK4Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.